molecular formula C14H24O B12539429 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol CAS No. 651706-49-9

3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol

Cat. No.: B12539429
CAS No.: 651706-49-9
M. Wt: 208.34 g/mol
InChI Key: PCGOGWRATOOPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is an organic compound with a complex structure that includes a cyclopentene ring substituted with butenyl, butyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with butyl lithium to form a cyclopentadienyl anion, which is then alkylated with 3-buten-1-yl bromide and 1-bromobutane. The resulting product is then subjected to a series of reactions, including hydrogenation and methylation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and advanced reaction techniques, such as flow chemistry, may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Indole-3-acetic acid
  • But-3-en-1-yl benzoate

Uniqueness

3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its combination of butenyl, butyl, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

651706-49-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-but-3-enyl-1-butyl-2-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-4-6-8-13-9-11-14(15,12(13)3)10-7-5-2/h4,15H,1,5-11H2,2-3H3

InChI Key

PCGOGWRATOOPHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(=C1C)CCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.